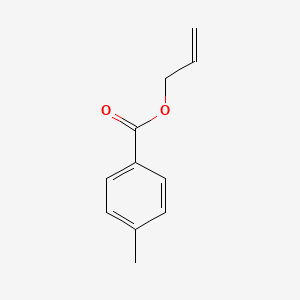
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of trifluoromethyl ketones, which are characterized by the presence of a trifluoromethyl group attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione can be achieved through several methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable precursor, such as 6-methylhept-5-en-2,4-dione, under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The compound is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group can form hydrogen bonds or covalent interactions with active sites, modulating the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A related compound with a shorter carbon chain.
1,1,1-Trifluoro-3,5-heptanedione: Another similar compound with different substitution patterns.
Uniqueness
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione is unique due to its specific structure, which combines a trifluoromethyl group with a conjugated diene system. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
541-80-0 |
|---|---|
Fórmula molecular |
C8H9F3O2 |
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-6-methylhept-5-ene-2,4-dione |
InChI |
InChI=1S/C8H9F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h3H,4H2,1-2H3 |
Clave InChI |
AKGDLPUHBUOUNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)CC(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)


![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)


![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)

![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)

![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)
